molecular formula C16H19F3N2O B15116303 1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine

1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B15116303
M. Wt: 312.33 g/mol
InChI Key: RHKDGPIGMNBDTK-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a trifluoromethylphenylmethyl group

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets and pathways. The piperazine ring and the trifluoromethyl group play crucial roles in its activity. The compound may interact with receptors or enzymes, leading to specific biological effects .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19F3N2O

Molecular Weight

312.33 g/mol

IUPAC Name

cyclopropyl-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C16H19F3N2O/c17-16(18,19)14-5-1-12(2-6-14)11-20-7-9-21(10-8-20)15(22)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2

InChI Key

RHKDGPIGMNBDTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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